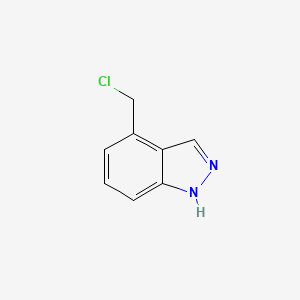

4-(Chloromethyl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXHEIMWLKXGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717029 | |

| Record name | 4-(Chloromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-78-6 | |

| Record name | 4-(Chloromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Chloromethyl)-1H-indazole structure elucidation

An In-Depth Technical Guide to the Structural Elucidation of 4-(Chloromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, recognized as privileged structures in numerous therapeutic agents.[1] The precise determination of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and ensuring the viability of drug candidates. This guide provides a comprehensive, in-depth analysis of the methodologies employed in the structural elucidation of this compound, a key synthetic building block.[2] We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography. The narrative emphasizes the causality behind experimental choices and the integration of data from multiple analytical techniques to build a self-validating and unambiguous structural assignment.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is present in a wide array of biologically active compounds, including kinase inhibitors used in oncology such as Pazopanib and Axitinib.[1] Its unique electronic properties and ability to act as a bioisostere for structures like indole or phenol make it a valuable scaffold in drug design. This compound (CAS No. 944898-78-6) is a particularly useful intermediate.[3][4] The reactive chloromethyl group at the 4-position serves as a versatile handle for synthetic elaboration, allowing for the strategic introduction of the indazole moiety into more complex molecular frameworks through reactions like nucleophilic substitution.[2]

Given the possibility of forming various positional isomers and tautomers (1H and 2H), a rigorous and multi-faceted approach to structure determination is not just recommended, but essential for unequivocal characterization.[5][6] This guide details the logical workflow for confirming the identity and purity of this compound.

Synthesis and Purification Strategy

Before any structural analysis can be performed, the target compound must be synthesized and purified to a high degree. A plausible synthetic route to this compound often begins with a suitable precursor, such as (1H-indazol-4-yl)methanol, which can be synthesized from commercially available starting materials. The final chlorination step must be conducted under controlled conditions to prevent side reactions.

Experimental Protocol: Synthesis via Chlorination of (1H-indazol-4-yl)methanol

-

Dissolution: Dissolve (1H-indazol-4-yl)methanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C using an ice bath to control the exothermicity of the reaction.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (approx. 1.2 eq) dropwise to the stirred solution. The reaction generates HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.[7]

References

- 1. 5-(Chloromethyl)-1H-indazole hydrochloride|CAS 1956310-09-0 [benchchem.com]

- 2. This compound|CAS 944898-78-6|RUO [benchchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Chloromethyl)-1H-indazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-1H-indazole is a vital heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive chloromethyl group attached to the indazole scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, reactivity, and applications, serving as a critical resource for scientists engaged in synthetic and medicinal chemistry.

Chemical Identity and Core Properties

The fundamental characteristics of this compound are essential for its application in synthesis and drug design.

| Property | Value | Source(s) |

| CAS Number | 944898-78-6 | N/A |

| Molecular Formula | C₈H₇ClN₂ | N/A |

| Molecular Weight | 166.61 g/mol | N/A |

| IUPAC Name | This compound | N/A |

Spectroscopic Characterization

While specific experimental spectral data for this compound is not widely published, the expected spectroscopic signatures can be inferred from the analysis of similar indazole-containing compounds. Researchers synthesizing or using this compound should perform standard characterization techniques.

Expected ¹H NMR Spectral Features:

-

Indazole Core Protons: Aromatic protons on the benzene and pyrazole rings, typically appearing in the downfield region (δ 7.0-8.5 ppm).

-

Chloromethyl Protons (-CH₂Cl): A characteristic singlet in the range of δ 4.5-5.0 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals for the carbons of the bicyclic indazole ring, typically between δ 110-140 ppm.

-

Chloromethyl Carbon (-CH₂Cl): A signal in the aliphatic region, generally around δ 40-50 ppm.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved from its corresponding alcohol precursor, (1H-indazol-4-yl)methanol.

Synthetic Pathway: From Alcohol to Chloride

The Strategic Utility of 4-(Chloromethyl)-1H-indazole in Modern Drug Discovery: A Technical Guide

For Immediate Release

A Deep Dive into the Synthesis, Properties, and Application of a Key Medicinal Chemistry Building Block, CAS No. 944898-78-6

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of 4-(Chloromethyl)-1H-indazole. This versatile heterocyclic compound has emerged as a significant building block in the construction of complex molecular architectures, particularly in the realm of targeted therapeutics.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural features allow it to form key interactions, such as hydrogen bonds, with biological targets, making it a frequent component of pharmacologically active molecules.[2] The introduction of a reactive chloromethyl group at the 4-position of the 1H-indazole core endows the molecule with a versatile handle for synthetic diversification, enabling the exploration of a wide chemical space in the quest for novel therapeutics.

Physicochemical Properties and Identification

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 944898-78-6 .[3][4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 944898-78-6 | [3][4] |

| Molecular Formula | C₈H₇ClN₂ | [3] |

| Molecular Weight | 166.61 g/mol | [3] |

| Appearance | Typically a solid |

Synthesis of this compound: A Two-Step Approach

While a direct, one-pot synthesis of this compound is not prominently described in the literature, a logical and efficient two-step synthetic strategy can be employed. This approach involves the initial synthesis of the corresponding alcohol, (1H-indazol-4-yl)methanol, followed by a chlorination reaction.

Step 1: Synthesis of (1H-indazol-4-yl)methanol

The precursor alcohol, (1H-indazol-4-yl)methanol (CAS No. 709608-85-5), can be synthesized through various methods.[5][6] One common approach involves the reduction of a suitable carboxylic acid or ester derivative of 1H-indazole. For instance, the reduction of a 4-formyl or 4-carboalkoxy indazole derivative with a reducing agent like sodium borohydride or lithium aluminum hydride would yield the desired alcohol.[5]

Conceptual Workflow for the Synthesis of (1H-indazol-4-yl)methanol:

Caption: Synthesis of the alcohol precursor.

Step 2: Chlorination of (1H-indazol-4-yl)methanol

The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation in organic synthesis. This can be effectively achieved using a variety of chlorinating agents.

Detailed Experimental Protocol (General Procedure):

-

Reaction Setup: To a solution of (1H-indazol-4-yl)methanol in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), a chlorinating agent is added dropwise at a controlled temperature (typically 0 °C). Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a mild base, such as pyridine or triethylamine, may be included to neutralize the acidic byproducts.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reaction Mechanism Insight: The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product with the liberation of sulfur dioxide and hydrogen chloride gas.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic singlet for the two protons of the chloromethyl group (-CH₂Cl), likely in the range of 4.5-5.0 ppm. The aromatic protons on the benzene ring will appear as multiplets in the aromatic region (typically 7.0-8.0 ppm). The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a signal for the carbon of the chloromethyl group in the aliphatic region (around 40-50 ppm). The aromatic carbons will resonate in the range of 110-140 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a chlorine atom. For the related compound, 4-(chloromethyl)-1-methyl-1H-indazole, the predicted monoisotopic mass of the [M+H]⁺ ion is 181.05271 Da.[9]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a reactive intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chloromethyl group is an excellent electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups.

A Key Building Block for Kinase Inhibitors

The indazole scaffold is a core component of numerous kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The indazole moiety can form critical hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases.

Workflow for the Synthesis of an Indazole-Based Kinase Inhibitor:

Caption: Synthetic utility in kinase inhibitor design.

Relevance to PARP Inhibitors: The Case of Niraparib

A prominent example of an indazole-containing drug is Niraparib (Zejula®), a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of ovarian cancer.[1][10] While the documented syntheses of Niraparib may not directly utilize this compound as a starting material, the core structure of the drug features a substituted indazole.[11][12] This highlights the importance of the indazole scaffold in the design of potent and selective enzyme inhibitors. The development of synthetic routes to various substituted indazoles, including those accessible from this compound, is therefore of significant interest to medicinal chemists.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. Generally, compounds containing a chloromethyl group can be irritants and lachrymators. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in the field of organic synthesis and medicinal chemistry. Its well-defined reactivity, coupled with the proven pharmacological importance of the indazole scaffold, makes it a key intermediate for the synthesis of novel compounds with the potential to address unmet medical needs. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to empower researchers in their drug discovery endeavors.

References

- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chemwhat.com [chemwhat.com]

- 5. (1H-Indazol-4-YL)methanol | 709608-85-5 | Benchchem [benchchem.com]

- 6. 709608-85-5 | GMFBI.1 | Alcohols | Ambeed.com [ambeed.com]

- 7. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. PubChemLite - 4-(chloromethyl)-1-methyl-1h-indazole hydrochloride (C9H9ClN2) [pubchemlite.lcsb.uni.lu]

- 10. Niraparib: A Review in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. Niraparib synthesis - chemicalbook [chemicalbook.com]

Exploratory Synthesis of Novel 4-(Chloromethyl)-1H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth technical exploration into the synthesis of novel 4-(chloromethyl)-1H-indazole derivatives, a class of compounds with significant potential for further functionalization in drug discovery programs. We will delve into the strategic considerations for their synthesis, provide detailed, field-tested protocols, and discuss the critical aspects of characterization and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocyclic system.

Introduction: The Significance of the Indazole Nucleus in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and purine, enabling it to interact with a wide array of biological targets.[4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[5][6][7] The therapeutic importance of this scaffold is underscored by the number of indazole-containing drugs that have reached the market and are in clinical trials.[2][8]

The introduction of a reactive chloromethyl group at the 4-position of the indazole core creates a valuable synthetic handle. This electrophilic center allows for facile nucleophilic substitution reactions, opening a gateway to a diverse library of derivatives with modified pharmacokinetic and pharmacodynamic profiles. The strategic placement at the 4-position is of particular interest as it allows for the exploration of a vector space not as commonly investigated as the N1, N2, or 3-positions.

Strategic Approaches to the Synthesis of 4-(Chloromethyl)-1H-Indazoles

The synthesis of this compound derivatives can be approached through two primary strategies: direct chloromethylation of a pre-formed indazole ring or, more commonly and with greater control, a precursor-based synthesis where the chloromethyl functionality or a precursor is incorporated early in the synthetic sequence.

Direct Chloromethylation (A Challenging Route)

Direct chloromethylation of the indazole ring, for instance, using reagents like trioxane and thionyl chloride, is a potential route.[9] However, this approach is often hampered by a lack of regioselectivity, leading to a mixture of isomers that can be challenging to separate. The electronic nature of the indazole ring influences the position of electrophilic substitution, and achieving selective functionalization at the 4-position can be difficult.

Precursor-Based Synthesis (The Preferred Strategy)

A more controlled and widely applicable strategy involves the synthesis of an indazole ring from a precursor that already contains the desired C4-substituent or a group that can be readily converted to the chloromethyl moiety. This approach offers superior control over regiochemistry. A common and effective method involves the cyclization of an appropriately substituted aniline derivative.[1]

A plausible and robust synthetic pathway begins with the functionalization of a suitable starting material, such as 4-methyl-1H-indazole, which can be synthesized from 2-amino-3-methylbenzoic acid. The subsequent chlorination of the 4-methyl group provides the target this compound.

Experimental Section: A Validated Synthetic Protocol

This section provides a detailed, step-by-step protocol for a representative synthesis of this compound, starting from 4-methyl-1H-indazole. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Synthesis of 4-(Hydroxymethyl)-1H-indazole

The initial step involves the conversion of the 4-methyl group to a hydroxymethyl group. This transformation is a critical precursor to the final chlorination step. While various methods exist, a common approach involves radical bromination followed by hydrolysis. However, for better control and to avoid harsh conditions, a two-step process involving oxidation to the aldehyde followed by reduction is often preferred. For the purpose of this guide, we will focus on the direct conversion of the corresponding alcohol to the chloride.

Synthesis of this compound from 4-(Hydroxymethyl)-1H-indazole

This protocol details the conversion of the precursor, 4-(hydroxymethyl)-1H-indazole, to the target compound.

Rationale: The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose due to its reactivity and the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion and simplifies purification. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, suspend 4-(hydroxymethyl)-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the indazole ring protons and a characteristic singlet for the -CH₂Cl protons (typically around δ 4.5-5.0 ppm). |

| ¹³C NMR | Signals for the aromatic carbons of the indazole ring and the chloromethyl carbon. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₈H₇ClN₂.[10] |

| Melting Point | A sharp melting point indicates high purity. |

Visualization of the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations and the overall experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. This compound|CAS 944898-78-6|RUO [benchchem.com]

- 10. chemwhat.com [chemwhat.com]

Spectroscopic Characterization of 4-(Chloromethyl)-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-1H-indazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active compounds.[1][2] The indazole core is a prevalent scaffold in numerous pharmaceuticals, and the reactive chloromethyl group at the 4-position provides a versatile handle for introducing the indazole moiety into larger, more complex molecules.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during the synthesis and development of novel therapeutics.

Molecular Structure and Key Features

The structural framework of this compound, with the IUPAC name this compound, consists of a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring.[1] The chloromethyl substituent is located on the benzene ring portion. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene protons of the chloromethyl group, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine atom.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~13.0 | br s | - |

| H3 | ~8.2 | s | - |

| H7 | ~7.8 | d | ~8.0 |

| H5 | ~7.5 | d | ~7.0 |

| H6 | ~7.2 | t | ~7.5 |

| CH₂ | ~4.9 | s | - |

Interpretation and Rationale:

-

NH Proton: The proton on the nitrogen (N1) is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing as a broad singlet at a high chemical shift.

-

Aromatic Protons: The protons on the benzene ring (H5, H6, H7) will appear in the aromatic region (7-8 ppm). Their specific chemical shifts and coupling patterns are dictated by their position relative to the fused pyrazole ring and the chloromethyl group. H7 is likely to be the most downfield of the benzene protons due to the anisotropic effect of the pyrazole ring. The coupling constants will reflect the ortho and meta relationships between these protons. H3, being on the pyrazole ring, is also expected in the aromatic region but as a singlet due to the absence of adjacent protons.

-

Methylene Protons: The two protons of the chloromethyl group (CH₂) are chemically equivalent and will therefore appear as a sharp singlet. The electronegative chlorine atom will cause a downfield shift into the ~4.9 ppm region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C7a | ~140 |

| C3a | ~135 |

| C3 | ~133 |

| C4 | ~128 |

| C6 | ~122 |

| C5 | ~120 |

| C7 | ~110 |

| CH₂ | ~45 |

Interpretation and Rationale:

-

Aromatic Carbons: The carbons of the bicyclic ring system will resonate in the aromatic region (110-140 ppm). The bridgehead carbons (C3a and C7a) are typically found at the lower field end of this range.

-

Methylene Carbon: The carbon of the chloromethyl group (CH₂) will be shifted downfield to around 45 ppm due to the deshielding effect of the attached chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100-3000 | N-H stretch | Medium |

| 3000-2850 | C-H stretch (aromatic) | Medium-Weak |

| ~1620, ~1500, ~1460 | C=C stretch (aromatic) | Medium-Strong |

| ~1250 | C-N stretch | Medium |

| ~750 | C-Cl stretch | Strong |

| ~800-700 | C-H bend (aromatic) | Strong |

Interpretation and Rationale:

-

N-H Stretch: A broad absorption band in the region of 3100-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

C=C Stretches: The characteristic absorptions for the aromatic carbon-carbon double bond stretches will appear in the 1620-1460 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption band around 750 cm⁻¹ is indicative of the C-Cl stretching vibration.

-

Aromatic C-H Bends: Strong bands in the fingerprint region (below 1000 cm⁻¹) arise from the out-of-plane bending vibrations of the aromatic C-H bonds, which can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, with a molecular formula of C₈H₇ClN₂ and a molecular weight of approximately 166.61 g/mol .[1][2]

Predicted Fragmentation Pattern

| m/z | Proposed Fragment |

| 166/168 | [M]⁺ (Molecular ion) |

| 131 | [M - Cl]⁺ |

| 117 | [M - CH₂Cl]⁺ |

| 90 | [C₆H₄N]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 166. Due to the presence of the chlorine isotope ³⁷Cl, a smaller peak [M+2]⁺ at m/z 168 with an intensity of about one-third of the [M]⁺ peak is also anticipated.

-

Key Fragment Ions:

-

Loss of a chlorine radical (Cl•) from the molecular ion would result in a fragment at m/z 131.

-

Cleavage of the chloromethyl group would lead to the formation of the stable indazole cation at m/z 117.

-

Further fragmentation of the indazole ring could lead to the formation of a benzyne-like fragment or other characteristic ions.

-

Experimental Protocols

The following are generalized, best-practice protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Caption: General workflow for NMR analysis.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, attenuated total reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Conclusion

The spectroscopic data presented in this guide, based on established principles and data from related structures, provide a comprehensive profile for the characterization of this compound. These data are crucial for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling them to confidently identify and assess the purity of this important synthetic intermediate. When synthesizing or utilizing this compound, it is recommended to acquire experimental spectra and compare them with the predictions and interpretations outlined in this guide for definitive structural confirmation.

References

thermodynamic stability of 4-(Chloromethyl)-1H-indazole isomers

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(Chloromethyl)-1H-indazole Isomers

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents. Its utility is profoundly influenced by the nuanced interplay of its isomers, particularly the 1H and 2H tautomers. This compound, a versatile synthetic intermediate, exemplifies this complexity.[1] An understanding of the thermodynamic stability of its isomeric forms is not merely academic; it is critical for rational drug design, regioselective synthesis, and ensuring the consistency of solid-state properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the thermodynamic landscape of this compound isomers. We will explore the causality behind experimental and computational choices, present self-validating protocols, and synthesize these findings to provide actionable insights into controlling and leveraging isomer stability.

Introduction: The Significance of Isomerism in Indazole Chemistry

Indazoles, bicyclic aromatic heterocycles, are privileged structures in drug discovery, appearing in molecules with a wide spectrum of biological activities.[2][3] The indazole core exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[4][5] It is a well-established principle, supported by extensive computational and experimental data, that the 1H-tautomer is generally the more thermodynamically stable form.[2][3][4][6][7] This stability difference, typically in the range of 3-5 kcal/mol, governs the equilibrium position and has profound implications for synthesis, as reactions can be directed to the kinetic or thermodynamic product.[6][8][9]

For this compound, a key building block for introducing the indazole motif, controlling its isomeric form is paramount. The reactive chloromethyl group offers a handle for further functionalization, but the ultimate structure, and therefore the biological activity, depends on which nitrogen atom of the pyrazole ring is involved in subsequent reactions. This guide dissects the factors governing the relative stability of the principal tautomers of 4-(chloromethyl)indazole, providing a robust methodology for its assessment.

The Isomeric Landscape of 4-(Chloromethyl)indazole

The primary focus of this guide is the annular tautomerism between this compound and 4-(chloromethyl)-2H-indazole. These two molecules differ only in the position of the proton on the pyrazole ring's nitrogen atoms.

-

This compound (Benzenoid form): Generally considered the thermodynamically more stable tautomer.[2][5][8]

-

4-(Chloromethyl)-2H-indazole (Quinonoid form): Generally the less stable, kinetically favored product in some reactions.[8][10]

While other positional isomers exist (e.g., 3-, 5-, 6-, and 7-(chloromethyl)-1H-indazole), the thermodynamic comparison between the 1H and 2H tautomers of the 4-substituted variant is the most critical aspect for synthetic and medicinal chemists working with this specific building block.

Caption: Primary tautomeric equilibrium of 4-(chloromethyl)indazole.

Theoretical & Computational Analysis of Isomer Stability

Expertise & Experience: Before committing to lengthy synthetic campaigns and resource-intensive experiments, in-silico analysis provides an invaluable, cost-effective prediction of isomer stability. Density Functional Theory (DFT) has emerged as the gold standard for such calculations in organic chemistry, offering a superb balance of computational efficiency and accuracy for systems of this size.[11] By calculating the ground-state electronic energy and applying thermodynamic corrections, we can obtain a reliable estimate of the Gibbs free energy difference (ΔG) between isomers, which is the ultimate arbiter of thermodynamic stability.

Methodology: Density Functional Theory (DFT) Calculations

The core principle is to solve the electronic structure of each isomer to determine its energy. The isomer with the lower Gibbs free energy is predicted to be the more stable.

Computational Choices:

-

Functional: B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a hybrid functional that has a long track record of providing accurate geometries and energies for organic molecules.[12]

-

Basis Set: 6-311++G(d,p) is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately model lone pairs and polarization functions (d,p) to describe the shape of electron clouds, which is crucial for molecules with heteroatoms and potential hydrogen bonding.[9]

-

Thermodynamic Outputs: The key calculated parameters are the Gibbs free energy (G), enthalpy (H), and the electronic energy (E).[13][14][15] The relative stability is assessed by comparing these values between isomers (e.g., ΔG = G(2H) - G(1H)).

Protocol: Step-by-Step DFT Calculation

-

Structure Generation: Build the 3D structures of this compound and 4-(chloromethyl)-2H-indazole using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization for each isomer using the B3LYP/6-311++G(d,p) level of theory to find the lowest energy conformation.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory. This step is critical to confirm that the structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy.

-

Energy Extraction: Extract the Gibbs free energy and enthalpy values from the output files.

-

Relative Energy Calculation: Calculate the difference in energy (ΔG and ΔH) between the 1H and 2H tautomers. A positive value indicates that the 2H tautomer is less stable than the 1H tautomer.

Caption: Workflow for DFT-based thermodynamic stability prediction.

Data Presentation: Predicted Thermodynamic Stability

Based on extensive literature for the parent indazole system, the 1H tautomer is consistently found to be more stable.[6][9][16]

| Isomer Comparison | Predicted ΔE (kcal/mol) | Predicted ΔH (kcal/mol) | Predicted ΔG (kcal/mol) | Predicted More Stable Isomer |

| (2H) vs (1H) | +4.0 to +6.0 | +4.0 to +6.0 | +3.5 to +5.5 | 1H-Indazole |

| Note: These values are representative estimates based on published data for similar indazole systems.[5][6] Actual values for the 4-chloromethyl derivative must be calculated. |

Experimental Validation of Thermodynamic Stability

Expertise & Experience: While computational predictions are powerful, they model molecules in isolation or with simplified solvent models. Experimental validation is non-negotiable in drug development to understand how these molecules behave in a real-world, macroscopic context. We employ techniques that probe both solid-state stability (DSC) and solution-phase equilibrium (NMR/HPLC).

Methodology 1: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[17] For isomers, a higher melting point often correlates with greater crystal lattice stability. This provides an indirect but valuable measure of solid-state thermodynamic stability.

Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-3 mg of the purified isomer into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 250 °C).

-

Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the peak melting temperature (Tm). A sharp, single endotherm is indicative of a pure crystalline substance.

Methodology 2: Solution-Phase Equilibration

This experiment directly measures the thermodynamic preference in solution. By allowing a mixture of isomers to reach equilibrium, the final ratio of products reflects their relative Gibbs free energies under those specific conditions.

Protocol: Isomer Equilibration Study

-

Sample Preparation: Prepare a solution of a known mixture of the 1H and 2H isomers (or a single isomer that can tautomerize) in a chosen solvent (e.g., DMSO-d6 for NMR monitoring, or a higher-boiling solvent like DMF for HPLC).

-

Equilibration: Heat the solution to a specific temperature (e.g., 80 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a mild acid or base can catalyze the tautomerization.[10]

-

Analysis: Cool the sample to room temperature and analyze the isomer ratio using a calibrated analytical method like 1H NMR or HPLC. The ratio of [1H]/[2H] can be used to calculate the ΔG of the equilibrium.

-

Confirmation: Repeat the analysis at different time points to confirm that a stable equilibrium has been reached.

Caption: Experimental workflow for validating isomer stability.

Synthesis of Findings: Factors Influencing Stability

The convergence of computational and experimental data allows for a holistic understanding of isomer stability.

-

Aromaticity and Electronic Effects: The 1H-tautomer possesses a benzenoid structure, which is generally more aromatic and energetically favorable than the quinonoid structure of the 2H-tautomer.[2][8] The electron-withdrawing nature of the chloromethyl group at the 4-position is expected to have a modest impact on the tautomeric equilibrium compared to substituents directly on the pyrazole ring.[18]

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium.[19][20] While the 1H form typically predominates, polar, protic solvents may stabilize one form over the other through specific hydrogen bonding interactions.

-

Intermolecular Forces: In the solid state, stability is heavily influenced by crystal packing and intermolecular forces. The ability of the 1H-indazole to form strong N-H···N hydrogen-bonded dimers is a significant stabilizing factor that is often invoked to explain its predominance in the solid state.[19][21][22]

Implications for Synthesis and Drug Development

A thorough understanding of thermodynamic stability is directly applicable to practical challenges in the laboratory and clinic.

-

Regioselective Synthesis: Alkylation of the indazole core can produce a mixture of N-1 and N-2 products.[5] Reactions run under thermodynamic control (higher temperatures, longer reaction times, equilibrating conditions) will favor the more stable N-1 substituted product.[10][23] Conversely, kinetic control (low temperatures, strong non-equilibrating bases) may favor the formation of the N-2 isomer.[8]

-

Solid-State Properties: The thermodynamically stable isomer is typically the desired form for an active pharmaceutical ingredient (API) due to its lower energy and reduced tendency to convert to other polymorphic forms. Differences in stability can affect critical properties like solubility, dissolution rate, and bioavailability.

-

Characterization: A definitive understanding of the stability and spectroscopic properties (e.g., NMR) of each isomer is essential for quality control and the unambiguous characterization of synthetic intermediates and final products.[24]

Conclusion

The is not a static property but a dynamic interplay of intrinsic electronic structure, solvent effects, and intermolecular forces. The 1H-tautomer is consistently predicted and experimentally observed to be the more stable isomer, a finding that is crucial for its application in drug development. By employing a synergistic approach of high-level DFT calculations and targeted experimental validation through DSC and equilibration studies, researchers can confidently predict, control, and characterize the specific isomers required for their synthetic and therapeutic goals. This guide provides the foundational principles and actionable protocols to navigate the isomeric complexity of this valuable chemical scaffold.

References

- 1. This compound|CAS 944898-78-6|RUO [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 6. wuxibiology.com [wuxibiology.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. multidisciplinaryjournals.com [multidisciplinaryjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. cris.bgu.ac.il [cris.bgu.ac.il]

- 22. researchgate.net [researchgate.net]

- 23. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 24. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for N-Alkylation using 4-(Chloromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The functionalization of the indazole scaffold, particularly at the N1 and N2 positions, is a critical strategy for modulating the compound's physicochemical properties, target affinity, and overall biological activity. The regioselectivity of N-alkylation presents a common synthetic challenge, often resulting in a mixture of N1 and N2 isomers, which can be difficult to separate.[2][3] This guide provides a detailed protocol for the use of 4-(chloromethyl)-1H-indazole as a versatile alkylating agent for the synthesis of novel N-substituted indazole derivatives and other N-functionalized heterocycles.

Understanding the Reaction: Mechanism and Regioselectivity

The N-alkylation reaction using this compound proceeds via a nucleophilic substitution mechanism. The nucleophile, typically a deprotonated heterocycle, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.

A key consideration in this process is the potential for self-alkylation, where one molecule of this compound acts as both the electrophile and the nucleophile (after deprotonation of its own N-H). This can lead to the formation of bis(indazolyl)methane derivatives and oligomers.[4][5] To favor the desired cross-alkylation, the nucleophilic substrate is typically used in excess, or the this compound is added slowly to the reaction mixture.

When the nucleophile is an unsymmetrical azole, such as a substituted indazole, the alkylation can occur at two different nitrogen atoms, leading to a mixture of regioisomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, as well as the steric and electronic properties of the substituents on the azole ring.[2][6]

-

N1 vs. N2 Alkylation of Indazoles: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7] Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) tend to favor the formation of the thermodynamically more stable N1-alkylated product.[2][3] In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) with weaker bases such as potassium carbonate (K₂CO₃) can lead to mixtures of N1 and N2 isomers.[8] The presence of bulky substituents at the C7 position of the indazole ring can sterically hinder the N1 position and direct alkylation to the N2 position.[2]

Experimental Workflow

The general workflow for the N-alkylation using this compound is depicted below.

References

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ucc.ie [research.ucc.ie]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 7. wuxibiology.com [wuxibiology.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: 4-(Chloromethyl)-1H-indazole as a Versatile Building Block in Medicinal Chemistry

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] Its bioisosteric relationship with indole, combined with its unique electronic properties and ability to engage in diverse hydrogen bonding patterns, makes it a highly sought-after motif in drug design.[3] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 4-(chloromethyl)-1H-indazole (CAS: 944898-78-6), a key building block for introducing the indazole scaffold into target molecules.[4][5] We will explore its reactivity, provide validated, step-by-step protocols for its application in crucial synthetic transformations, and discuss its role in the broader context of a drug discovery campaign.

Introduction: The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology.[2][6] Among them, the indazole ring system has gained significant prominence for its wide spectrum of biological activities, including potent inhibition of protein kinases, which are critical targets in cancer therapy.[1][7] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Axitinib (a selective inhibitor of VEGFRs) feature the indazole core, underscoring its clinical and commercial relevance.[1]

This compound serves as a highly valuable and reactive intermediate. The chloromethyl group at the C-4 position provides a reliable electrophilic handle for covalent bond formation, allowing for the strategic incorporation of the indazole moiety into a lead molecule or for the construction of diverse chemical libraries for screening.[5]

Physicochemical Properties & Safety Data

Proper handling and storage are critical for ensuring experimental success and laboratory safety. This compound is a reactive chemical with specific hazards.

| Property | Value | Reference |

| CAS Number | 944898-78-6 | [4] |

| Molecular Formula | C₈H₇ClN₂ | [4][5] |

| Molecular Weight | 166.61 g/mol | [5] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Store at 2-8°C under an inert atmosphere. | [5][8] |

Hazard Profile:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[5][8]

-

Precautions: Always handle in a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10] Avoid inhalation of dust and contact with skin and eyes.[8] In case of exposure, follow standard first-aid procedures and seek immediate medical attention.

Reactivity and Strategic Application

The utility of this compound stems from its dual reactivity. The indazole ring itself is nucleophilic at the N-1 and N-2 positions, while the chloromethyl side chain is a potent electrophile, susceptible to nucleophilic attack. This allows for a variety of synthetic strategies.

Caption: Key reactive sites of this compound.

This building block is central to workflows in fragment-based lead discovery (FBLD) and lead optimization, where the indazole serves as a core scaffold to be elaborated upon.

Caption: Role of the building block in a drug discovery workflow.

Experimental Protocols

The following protocols are designed to be self-validating, including steps for reaction monitoring, workup, purification, and characterization.

Protocol 1: C-Alkylation via Nucleophilic Substitution (Core Application)

This protocol demonstrates the primary use of the title compound: attaching the indazole scaffold to a nucleophile via an SN2 reaction. Here, we use 4-methoxyphenol as a model nucleophile.

Rationale: The choice of a moderately strong base like K₂CO₃ is crucial. It is strong enough to deprotonate the phenol, forming a potent nucleophile, but not so strong as to cause side reactions with the indazole N-H proton under these conditions. DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation (K⁺) while leaving the nucleophilic anion exposed and reactive.

Caption: Experimental workflow for C-alkylation protocol.

Step-by-Step Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 167 mg, 1.0 mmol).

-

Reagent Addition: Add 4-methoxyphenol (1.1 equiv., 137 mg, 1.1 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.0 equiv., 276 mg, 2.0 mmol).

-

Solvent and Atmosphere: Add anhydrous dimethylformamide (DMF) (5 mL). Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 5 minutes.

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-8 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into cold water (50 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-((4-methoxyphenoxy)methyl)-1H-indazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Regioselective N-1 Alkylation of the Indazole Core

While the chloromethyl group is the primary reactive handle, the indazole N-H can also be functionalized. Controlling the regioselectivity of N-alkylation (N-1 vs. N-2) is a common challenge in indazole chemistry.[3][11] The following protocol utilizes conditions known to strongly favor N-1 alkylation.

Rationale for Regioselectivity: The use of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar, coordinating solvent like tetrahydrofuran (THF) is key to N-1 selectivity.[12][13] NaH irreversibly deprotonates the indazole to form a sodium-indazolide salt. In THF, this salt is believed to exist as a "tight ion pair," where the Na⁺ cation coordinates preferentially with the more sterically accessible and electronically rich N-2 position.[14] This coordination effectively blocks the N-2 position, directing the incoming electrophile (the alkylating agent) to attack the N-1 position.[3][14]

| Base / Solvent System | Typical N-1 : N-2 Ratio | Rationale / Reference |

| NaH / THF | >95 : 5 | Tight ion pair formation blocks N-2.[13][14] |

| Cs₂CO₃ / DMF | ~60 : 40 to 70 : 30 | Solvent-separated ions allow attack at both sites.[12] |

| K₂CO₃ / Acetone | Variable, often poor selectivity | Weaker base and different solvent effects. |

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv., 48 mg, 1.2 mmol) in anhydrous THF (5 mL).

-

Indazole Addition: Cool the suspension to 0°C using an ice bath. Slowly add a solution of this compound (1.0 equiv., 167 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise. Caution: Hydrogen gas is evolved.

-

Deprotonation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Electrophile Addition: Cool the mixture back to 0°C. Add the alkylating agent (e.g., methyl iodide, 1.1 equiv., 156 mg, 1.1 mmol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 2-6 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0°C.

-

Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography to separate the N-1 and any minor N-2 isomers. The N-1 isomer is typically the major product.

-

Characterization: The regiochemistry must be confirmed unambiguously using 2D NMR techniques, such as HMBC and NOESY experiments. An HMBC correlation between the N-alkyl protons and the C-7a carbon is indicative of the N-1 isomer, while a correlation to the C-3 carbon indicates the N-2 isomer.[12]

Advanced Application: Downstream Suzuki-Miyaura Cross-Coupling

After incorporating the indazole scaffold, further modifications are often required for SAR studies. The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds.[15][16] A common strategy involves synthesizing a halo-indazole derivative from the initial building block, which can then undergo coupling.

This general protocol is based on established methods for Suzuki coupling on iodo-indazole scaffolds.[15][17]

General Protocol for Suzuki Coupling:

-

Vessel Setup: In a reaction vessel, combine the halo-indazole derivative (e.g., 1-methyl-4-(((4-methoxyphenoxy)methyl)-7-iodo-1H-indazole) (1.0 equiv.), the desired boronic acid or ester (1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).

-

Solvent and Degassing: Add a solvent system, typically a mixture like Dioxane/Water (4:1). Degas the mixture thoroughly by bubbling Argon or Nitrogen through it for 20-30 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[16]

-

Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete by TLC/LC-MS.

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The subsequent purification is typically achieved via flash column chromatography to yield the desired coupled product.[15]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined reactivity at the C-4 position provides a direct and reliable route for the synthesis of complex molecules containing the pharmacologically significant indazole core. The protocols detailed herein offer robust and reproducible methods for its application in both core scaffold construction and subsequent functionalization. By understanding the principles behind its reactivity and the rationale for specific experimental conditions, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound|CAS 944898-78-6|RUO [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.ucc.ie [research.ucc.ie]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-(Chloromethyl)-1H-indazole

Introduction: The Strategic Importance of the Indazole Scaffold and the Utility of 4-(Chloromethyl)-1H-indazole

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in a multitude of biologically active compounds, particularly protein kinase inhibitors.[1] Its unique bicyclic structure, featuring a benzene ring fused to a pyrazole ring, allows it to function as a versatile bioisostere of indole.[2] The indazole core can engage in critical hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases, a fundamental interaction for potent and selective inhibition.[3] This has led to the development of several FDA-approved anticancer drugs, including Axitinib and Pazopanib, which feature this core structure.[4][5]

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[6] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

Within this context, This compound (CAS 944898-78-6) emerges as a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors.[7] Its strategic value lies in the reactive chloromethyl group at the 4-position of the indazole core. This benzylic chloride serves as an excellent electrophilic handle for introducing the indazole moiety onto various molecular scaffolds through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core, a crucial step in optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors utilizing this compound. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present data in a clear and accessible format.

Core Synthetic Strategy: Nucleophilic Substitution

The primary synthetic application of this compound is its reaction with various nucleophiles to form new carbon-heteroatom bonds. The benzylic nature of the chloromethyl group makes it susceptible to SN2 reactions with a wide range of nucleophiles, including phenols, thiols, and amines. This versatility allows for the construction of diverse molecular architectures.

Caption: General workflow for the functionalization of this compound.

Application Protocol 1: Synthesis of a 4-((Phenoxy)methyl)-1H-indazole Scaffold via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers. In this protocol, we adapt this reaction for the synthesis of a 4-((phenoxy)methyl)-1H-indazole derivative, a common structural motif in kinase inhibitors. The reaction involves the deprotonation of a phenol by a mild base to form a phenoxide, which then acts as a nucleophile, displacing the chloride from this compound.

Rationale for Experimental Choices:

-

Nucleophile: A substituted phenol is chosen as the nucleophile. The electronic and steric properties of the substituents on the phenol can be varied to modulate the biological activity of the final compound.

-

Base: Potassium carbonate (K₂CO₃) is a suitable and commonly used inorganic base for this transformation. It is strong enough to deprotonate the phenol to a significant extent but is generally not so harsh as to cause decomposition of the starting materials. Cesium carbonate (Cs₂CO₃) can be used for less reactive phenols due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the phenoxide.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base, leaving the anion (phenoxide) more nucleophilic, thereby accelerating the SN2 reaction.

-

Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature range of 60-80 °C is often sufficient. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Detailed Experimental Protocol:

Reaction Scheme:

Caption: Williamson ether synthesis using this compound.

Materials:

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (mmol) |

| This compound | 944898-78-6 | 166.61 g/mol | 1.0 g | 6.0 |

| Substituted Phenol (e.g., 4-aminophenol) | 123-30-8 | 109.13 g/mol | 0.72 g | 6.6 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 1.66 g | 12.0 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - |

| Hexanes | 110-54-3 | - | As needed | - |

| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - |

| Brine (Saturated NaCl solution) | - | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.0 mmol), the substituted phenol (0.72 g, 6.6 mmol, 1.1 equivalents), and potassium carbonate (1.66 g, 12.0 mmol, 2.0 equivalents).

-

Solvent Addition: Add 20 mL of anhydrous DMF to the flask.

-

Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to 70 °C in an oil bath.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of deionized water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-((phenoxy)methyl)-1H-indazole derivative.

-

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Biological Evaluation

The synthesized indazole derivatives should be evaluated for their kinase inhibitory activity. This is typically done through in vitro enzymatic assays against a panel of kinases to determine their potency (IC₅₀ values) and selectivity.

Table 1: Representative Kinase Inhibition Data for a Hypothetical 4-((Phenoxy)methyl)-1H-indazole Derivative

| Kinase Target | IC₅₀ (nM) |

| VEGFR2 | 15 |

| PDGFRβ | 25 |

| c-Kit | 40 |

| FGFR1 | 150 |

| EGFR | >1000 |

Data is hypothetical and for illustrative purposes only.

The data in Table 1 would suggest that the synthesized compound is a potent and relatively selective inhibitor of VEGFR2, PDGFRβ, and c-Kit, which are all important targets in cancer therapy.

Signaling Pathway Context

The synthesized inhibitors often target key nodes in oncogenic signaling pathways. For example, inhibitors of VEGFR2, PDGFRβ, and c-Kit would be expected to interfere with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

References

Application Note & Detailed Protocol: A Modular Synthetic Route to Pazopanib Analogs Utilizing 4-(Chloromethyl)-1H-indazole

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This comprehensive guide details a robust and adaptable synthetic strategy for the preparation of Pazopanib analogs, leveraging the key intermediate 4-(chloromethyl)-1H-indazole. Pazopanib, a multi-targeted tyrosine kinase inhibitor, is a cornerstone in the treatment of renal cell carcinoma and soft tissue sarcoma. The development of its analogs is a critical endeavor for elucidating structure-activity relationships (SAR), overcoming drug resistance, and expanding the therapeutic window. This document provides researchers, medicinal chemists, and drug development professionals with a detailed, step-by-step protocol, mechanistic insights, and the underlying rationale for experimental choices, ensuring both reproducibility and adaptability for the synthesis of diverse analog libraries.

Introduction: The Rationale for Pazopanib Analog Synthesis

Pazopanib functions by inhibiting several key tyrosine kinases, including VEGFR, PDGFR, and c-Kit, thereby disrupting tumor angiogenesis and growth. The core structure of Pazopanib consists of a pyrimidine scaffold linked to an indazole moiety and a sulfonamide-bearing aniline. The indazole ring, in particular, plays a crucial role in binding to the hinge region of the kinase domain. Modification of this region, facilitated by a versatile building block like this compound, allows for the systematic exploration of the chemical space around this critical pharmacophore.

The synthetic route outlined herein focuses on a convergent approach, where the pyrimidine core and the functionalized indazole are synthesized separately and then coupled in a late-stage reaction. This modularity is highly advantageous for creating a library of analogs, as various substituted anilines and indazole derivatives can be readily incorporated.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a critical first step, providing the electrophilic handle necessary for subsequent alkylation reactions. The following protocol is optimized for yield and purity.

Protocol 2.1: Synthesis of (1H-Indazol-4-yl)methanol

-

Reaction Setup: To a solution of 1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere at 0 °C, slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 2.5 eq).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (1H-indazol-4-yl)methanol as a white solid.

Protocol 2.2: Chlorination of (1H-Indazol-4-yl)methanol

-

Reaction Setup: To a solution of (1H-indazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M) under an argon atmosphere at 0 °C, add thionyl chloride (1.5 eq) dropwise.

-

Reaction Progression: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.

-

Purification: Recrystallize the crude product from a mixture of hexanes and ethyl acetate to yield this compound as a crystalline solid.

Assembly of the Pazopanib Analog Core Structure